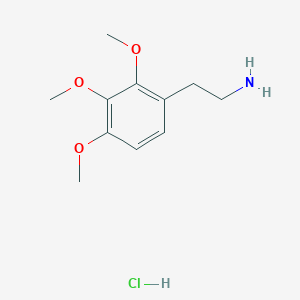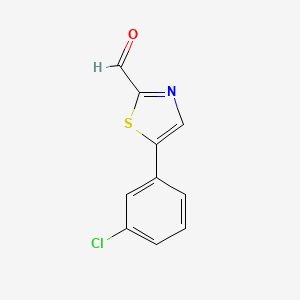
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Br2N2 and a molecular weight of 291.97 g/mol . It belongs to the class of quinoxaline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 6th and 7th positions of the tetrahydroquinoxaline ring.
Méthodes De Préparation
The synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be achieved through various synthetic routes. One common method involves the bromination of 1,2,3,4-tetrahydroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction yields the desired product with high purity and yield.
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dihydro derivative.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 1,2,3,4-tetrahydroquinoxaline .
Applications De Recherche Scientifique
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with DNA replication .
Comparaison Avec Des Composés Similaires
6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline can be compared with other similar compounds, such as:
6,7-Dichloro-1,2,3,4-tetrahydroquinoxaline: This compound has chlorine atoms instead of bromine atoms at the 6th and 7th positions.
1,2,3,4-Tetrahydroquinoxaline: This compound lacks the bromine atoms and serves as a precursor for the synthesis of various substituted quinoxalines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H8Br2N2 |
|---|---|
Poids moléculaire |
291.97 g/mol |
Nom IUPAC |
6,7-dibromo-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2 |
Clé InChI |
RFUZRBGRSAZCPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=CC(=C(C=C2N1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


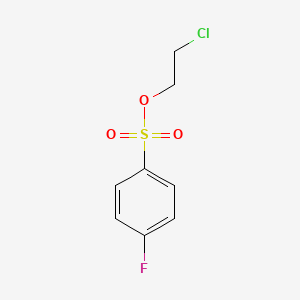
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)

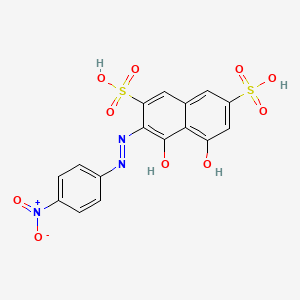

![Potassium;[[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]ethylidene]amino] sulfate](/img/structure/B12437779.png)
![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
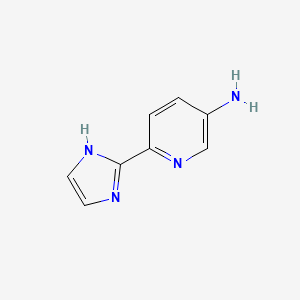
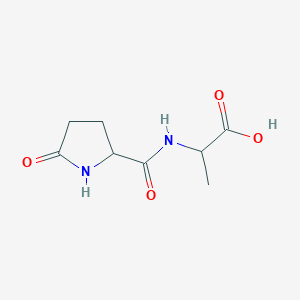

![6-{Propyl[2-(thiophen-2-YL)ethyl]amino}-1,2,3,4-tetrahydronaphthalen-1-OL hydrochloride](/img/structure/B12437810.png)
